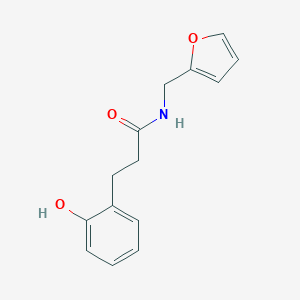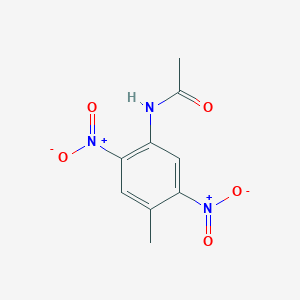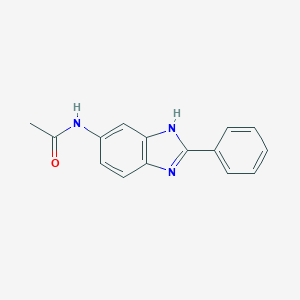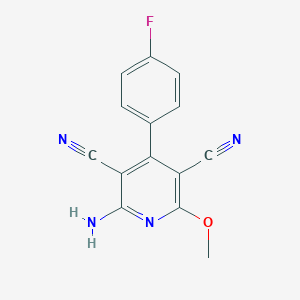![molecular formula C17H18N2O2S B214991 3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B214991.png)
3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione, also known as DMTS, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione exerts its anticancer effects by inhibiting the activity of various enzymes involved in cancer cell growth and proliferation. 3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione has also been found to possess antioxidant properties, which may protect against oxidative stress-induced damage. Additionally, 3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione has been shown to modulate the expression of various genes involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using 3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione is its poor solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione. One area of interest is the development of novel formulations of 3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione that improve its solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of 3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione and its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders.
Synthesis Methods
The synthesis of 3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione involves the reaction of 3-allyl-2-thioxo-4-thiazolidinone with 4-dimethylaminocinnamaldehyde. The reaction is carried out in the presence of a catalytic amount of glacial acetic acid and refluxed in ethanol for several hours. The resulting product is a yellow crystalline solid that is purified by recrystallization.
Scientific Research Applications
3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
Product Name |
3-Allyl-5-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C17H18N2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(5E)-5-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O2S/c1-4-12-19-16(20)15(22-17(19)21)7-5-6-13-8-10-14(11-9-13)18(2)3/h4-11H,1,12H2,2-3H3/b6-5+,15-7+ |
InChI Key |
UXINTBOOWABSFI-CSNJMMPQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=O)S2)CC=C |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC=C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214908.png)
![1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B214909.png)
![3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B214912.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B214920.png)

![4-Methylphenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B214927.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B214929.png)
![Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214932.png)


![5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214939.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B214940.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214941.png)